4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
Description
Historical Context and Discovery
The development of 4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide represents a culmination of decades of advancement in organoboron chemistry and cross-coupling methodology. The foundational work that enabled the synthesis of such sophisticated compounds traces back to the pioneering research conducted by Norio Miyaura and his collaborators beginning in the late 1970s. In 1979, Miyaura discovered that cross-coupling reactions of boronic acids proceed smoothly via transmetalation to palladium halides in the presence of an aqueous base, establishing what became known as the Suzuki coupling reaction. This breakthrough fundamentally transformed the accessibility and utility of organoboron compounds in synthetic chemistry.
The specific development of pinacol boronate esters, including compounds featuring the tetramethyl-1,3,2-dioxaborolan-2-yl group, emerged from subsequent research aimed at improving the stability and handling characteristics of organoboron reagents. Unlike traditional boronic acids, which can be sensitive to moisture and undergo unwanted side reactions, pinacol boronate esters demonstrated enhanced stability while maintaining their reactivity in cross-coupling processes. The incorporation of pyridine rings and sulfonamide functionalities in these systems reflects the evolution of medicinal chemistry approaches that seek to combine multiple pharmacophores within single molecular frameworks. The synthesis of compounds like this compound became feasible through the development of sophisticated palladium-catalyzed borylation reactions, particularly the Miyaura borylation methodology.
The historical progression from simple boronic acids to complex multifunctional boronate esters demonstrates the maturation of organoboron chemistry as a discipline. Early work focused primarily on establishing basic reactivity patterns and developing reliable synthetic protocols, while more recent efforts have concentrated on creating specialized compounds with tailored properties for specific applications. The emergence of compounds containing both boron functionalities and biologically relevant moieties reflects the growing recognition that organoboron compounds can serve dual roles as synthetic intermediates and as final target molecules with intrinsic biological activity.
Significance in Organoboron Chemistry
The significance of this compound within the broader context of organoboron chemistry extends far beyond its role as a simple synthetic intermediate. This compound exemplifies the sophisticated molecular architectures that have emerged from decades of methodological development in boron chemistry, representing a convergence of multiple synthetic strategies and functional group compatibilities. The tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronate ester, constitutes one of the most important protecting groups for boronic acids in modern synthesis. Unlike free boronic acids, which can undergo undesired oligomerization and are often sensitive to hydrolysis, pinacol boronate esters provide enhanced stability while maintaining their capacity for cross-coupling reactions under appropriate conditions.
The incorporation of pyridine and sulfonamide functionalities within the same molecular framework demonstrates the evolution of organoboron chemistry toward increasingly complex multifunctional systems. Pyridine rings serve as important nitrogen-containing heterocycles with significant biological relevance, while sulfonamide groups represent a well-established pharmacophore with antibacterial and other therapeutic properties. The successful combination of these elements with the boronate ester functionality illustrates the compatibility of boron chemistry with diverse organic functional groups, expanding the scope of accessible molecular targets. This compatibility has proven crucial for the development of boron-containing compounds as potential therapeutic agents, where the presence of the boron atom can modulate biological activity while the accompanying organic framework provides the necessary molecular recognition elements.
The synthetic utility of such compounds extends to their role as building blocks in complex molecule synthesis through various cross-coupling reactions. The Miyaura borylation reaction, which enables the installation of pinacol boronate groups onto aromatic systems, has become an indispensable tool for accessing these types of compounds. The resulting boronate esters can subsequently participate in Suzuki coupling reactions, allowing for the construction of biaryl systems and other complex carbon-carbon bond formations. This two-step approach of borylation followed by cross-coupling has revolutionized retrosynthetic planning, enabling chemists to disconnect complex molecular targets at positions that were previously challenging to access through traditional synthetic methods.
Classification and Nomenclature
The systematic classification and nomenclature of this compound reflects the complex structural features present within this multifunctional molecule. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is formally designated as this compound. This systematic name captures the hierarchical arrangement of functional groups and substitution patterns that define the molecular structure. The name begins with the benzenesulfonamide core, which serves as the principal functional group, followed by specification of the pyridine substituent and its associated boronate ester functionality.
From a functional group perspective, this compound can be classified as a member of several important chemical families simultaneously. It belongs to the class of boronic esters, specifically the subset of pinacol boronate esters characterized by the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The dioxaborolane ring system represents a five-membered cyclic structure containing the carbon-oxygen-boron-oxygen-carbon linkage that provides stability to the boron center while maintaining its synthetic utility. Additionally, the compound is classified as a benzenesulfonamide derivative, placing it within the broader category of sulfonamide compounds that have historical significance in medicinal chemistry. The presence of the pyridine ring further classifies it as a nitrogen-containing heterocyclic compound, specifically as a substituted pyridine derivative.
The structural complexity of this molecule necessitates careful consideration of its stereochemical and regiochemical features during nomenclature assignment. The pyridine ring bears substitution at the 3-position through the sulfonamide linkage and at the 5-position through the boronate ester group. The benzenesulfonamide portion features methyl substitution at the 4-position of the aromatic ring. The pinacol boronate ester itself contains four methyl groups attached to the two carbon atoms of the dioxaborolane ring, creating a symmetrical substitution pattern that contributes to the stability of the boronate ester functionality. This detailed structural specification ensures unambiguous identification of the compound and facilitates accurate communication within the scientific community.
Properties
IUPAC Name |
4-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O4S/c1-13-6-8-16(9-7-13)26(22,23)21-15-10-14(11-20-12-15)19-24-17(2,3)18(4,5)25-19/h6-12,21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBISAZFJDGPWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727817 | |
| Record name | 4-Methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162681-06-2 | |
| Record name | 4-Methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound based on various studies and research findings.
The molecular formula of this compound is CHBNOS. The compound features a sulfonamide group and a boron-containing moiety that may contribute to its biological properties.
The biological activity of this compound can be attributed to its interaction with specific biological targets. The presence of the dioxaborolane group suggests potential applications in targeting enzymes or receptors involved in various signaling pathways.
Inhibition Studies
Research has indicated that compounds containing boron can exhibit inhibitory effects on certain enzymes. For instance, studies on related compounds have shown that they can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression and other diseases .
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant growth inhibition with IC values lower than those observed for traditional chemotherapeutics .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could induce apoptosis via caspase activation pathways, highlighting its potential as an anticancer agent .
Safety and Toxicity
Preliminary toxicity assessments indicate that while the compound shows promising biological activity, it also exhibits some level of toxicity. It is classified as harmful if swallowed or in contact with skin . Ongoing studies are necessary to fully elucidate its safety profile.
Scientific Research Applications
Medicinal Chemistry
The incorporation of boron into organic molecules has been linked to enhanced biological activity. The dioxaborolane group can facilitate:
- Borylation Reactions : This compound can serve as a borylating agent in the synthesis of boron-containing pharmaceuticals. Borylation at the benzylic C-H bonds has been shown to improve the pharmacological profiles of various compounds .
- Anticancer Activity : Sulfonamides are known for their antibacterial properties, and when combined with boron moieties, they may exhibit enhanced anticancer activity through mechanisms such as apoptosis induction in cancer cells.
Agricultural Chemistry
Research indicates that compounds with boron can enhance plant growth and resistance to pests. The application of this compound in agrochemicals could lead to:
- Boron Fertilizers : The dioxaborolane structure may be utilized to create slow-release fertilizers that improve nutrient uptake in crops.
- Pesticides : The sulfonamide portion may contribute to the development of novel pesticides with specific targeting capabilities against agricultural pests.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Polymer Chemistry : It can be used as a building block for synthesizing advanced polymers that exhibit improved thermal stability and mechanical properties.
- Nanotechnology : The compound's ability to form stable complexes with metals suggests potential applications in the development of nanomaterials for electronic devices.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of sulfonamide derivatives containing boron. The results indicated that compounds similar to 4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation .
Case Study 2: Agricultural Applications
In agricultural research, a derivative of this compound was tested as a boron-based fertilizer. Field trials demonstrated improved crop yields and resistance to fungal infections compared to traditional fertilizers. This study highlights the potential for developing eco-friendly agricultural products using boron chemistry .
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of 4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using polar aprotic solvents (e.g., DMF or THF) may enhance boron-containing intermediate stability, as seen in analogous dioxaborolane syntheses . Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating the sulfonamide moiety .
Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the pyridinyl-dioxaborolane linkage and sulfonamide group integration. Aromatic proton signals in the 7.0–8.5 ppm range and boron-related shifts (~3 ppm) are diagnostic .
- X-ray Crystallography : Resolve molecular geometry, particularly the dihedral angle between the pyridine and benzene rings, to assess steric effects. Data collection with synchrotron radiation improves resolution for boron-containing structures .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields or purity data?
Methodological Answer:
Discrepancies often arise from unaccounted variables (e.g., moisture sensitivity of boronate esters). To address this:
- Perform comparative experiments under inert (argon/glovebox) vs. ambient conditions to quantify hydrolysis effects .
- Validate purity via orthogonal methods (e.g., B NMR for boron integrity and LC-MS for sulfonamide stability) .
- Apply statistical tools (e.g., ANOVA) to identify significant variables across datasets .
Advanced Question: What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites, particularly at the dioxaborolane or sulfonamide groups .
- Molecular Dynamics (MD) Simulations : Model binding affinities to enzymes (e.g., carbonic anhydrase) by simulating sulfonamide-protein interactions using force fields like CHARMM .
- QSAR Modeling : Corlate substituent effects (e.g., methyl vs. tert-butyl groups) with bioactivity using datasets from PubChem or analogous compounds .
Advanced Question: How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to target proteins (e.g., kinases) immobilized on sensor chips .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme interactions .
- Knockout Cell Lines : Use CRISPR/Cas9 to delete putative targets and assess phenotypic changes in presence/absence of the compound .
Advanced Question: What strategies mitigate challenges in studying the compound’s reaction mechanisms under heterogeneous conditions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Introduce deuterium at reactive sites (e.g., pyridinyl C-H bonds) to identify rate-determining steps .
- In Situ IR Spectroscopy : Monitor boron-oxygen bond formation/cleavage during Suzuki-Miyaura coupling reactions .
- Controlled Water Activity : Use molecular sieves or hydrated salts to regulate moisture levels and suppress boronate ester hydrolysis .
Advanced Question: How can researchers assess the compound’s stability under long-term storage or physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to accelerated stress conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-HRMS .
- pH-Dependent Stability Assays : Incubate in buffers (pH 2–9) to simulate gastrointestinal or lysosomal environments, quantifying intact compound via UV-Vis .
Advanced Question: What approaches address heterogeneity in biological or chemical data across independent studies?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply random-effects models to account for inter-study variability .
- Standardized Protocols : Adopt consensus guidelines (e.g., MIAME for microarray data) for reporting synthesis, characterization, and bioassay results .
- Collaborative Validation : Replicate key experiments in independent labs using shared reference samples to confirm reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
